REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][S:8][C:4]=2[C:3]=1[OH:11].[C:12](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[CH:6]=[CH:7][S:8][C:4]=2[C:3]=1[O:11][CH3:12] |f:1.2.3|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methanol (10 mL)
|
Type
|
ADDITION
|
Details
|
sodium hydroxide (1.5 g) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Methanol was removed
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted (2×30 mL) with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified on column chromatography (silica gel, 0-100% ethyl acetate/hexanes as an eluent)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(C=CS2)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.96 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |